molecular formula C17H16Cl2O B1360598 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-44-0

2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1360598
CAS RN: 898794-44-0
M. Wt: 307.2 g/mol
InChI Key: DGADCPHXHHYYRJ-UHFFFAOYSA-N
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Description

“2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C17H16Cl2O . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone” consists of a propiophenone backbone with two chlorine atoms and a 2,4-dimethylphenyl group attached . The InChI code for this compound is 1S/C17H16Cl2O/c1-11-3-4-13 (12 (2)9-11)5-8-17 (20)15-10-14 (18)6-7-16 (15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 .

Scientific Research Applications

Copolymerization and Polymer Chemistry

A study by Kim et al. (1999) explores the copolymerization of various trisubstituted ethylenes, including compounds similar to 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, with styrene. This process was performed with radical initiation and resulted in copolymers with high glass transition temperatures, indicating reduced chain mobility due to the high dipolar character of the monomers (Kim et al., 1999).

Crystallography and Structural Analysis

Bappalige et al. (2009) focused on the structural analysis of a compound structurally related to this compound. The study provided insights into the molecular conformation and intermolecular interactions within the crystal structure (Bappalige et al., 2009).

Environmental Chemistry and Biodegradability

O'Connor and Young (1989) investigated the anaerobic biodegradability and toxicity of substituted phenols, including 2,4-dimethylphenol, which is a component of this compound. This study is crucial for understanding the environmental impact and degradation pathways of such compounds (O'Connor & Young, 1989).

Synthesis and Chemical Reactions

Kasturi and Damodaran (1969) reported on the synthesis and chemical reactions involving compounds like this compound. Their work contributes to the broader understanding of the chemical behavior and potential applications of such molecules (Kasturi & Damodaran, 1969).

Pharmaceutical and Medicinal Chemistry

Chalabi and Fadhil (2020) synthesized and characterized derivatives similar to this compound, demonstrating potential applications in pharmaceutical and medicinal chemistry, particularly in the synthesis of novel organic compounds (Chalabi & Fadhil, 2020).

Environmental Analysis

Alonso et al. (1998) explored methods for extracting and determining phenolic compounds, including 2,4-dimethylphenol, in soil samples. This research is significant for environmental monitoring and analysis, particularly concerning pollutants and contaminants (Alonso et al., 1998).

Mechanism of Action

The mechanism of action of “2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone” is not specified in the available literature. The mechanism of action for a chemical compound typically refers to its effects in a biological system, which is not applicable for this compound as it is used for research purposes .

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-6-7-13(12(2)10-11)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGADCPHXHHYYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644702
Record name 1-(2,3-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898794-44-0
Record name 1-(2,3-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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